1-Chloro-3,3,4,4,5,5-hexafluoro-2-(trifluoromethyl)cyclopentene
Description
1-Chloro-3,3,4,4,5,5-hexafluoro-2-(trifluoromethyl)cyclopentene is a fluorinated cyclopentene derivative characterized by a chlorine atom, six fluorine atoms, and a trifluoromethyl group on its cyclopentene core. The chlorine and trifluoromethyl substituents likely influence its electronic properties, thermal stability, and reactivity compared to similar diarylethenes and fluorinated cyclopentenes .
Properties
IUPAC Name |
1-chloro-3,3,4,4,5,5-hexafluoro-2-(trifluoromethyl)cyclopentene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6ClF9/c7-2-1(5(12,13)14)3(8,9)6(15,16)4(2,10)11 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPJMTEPSABEJSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(C(C1(F)F)(F)F)(F)F)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6ClF9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601045673 | |
| Record name | 1-Chloro-perfluoro-2-methylcyclopentene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601045673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.50 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
247170-18-9 | |
| Record name | 1-Chloro-perfluoro-2-methylcyclopentene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601045673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 1-Chloro-3,3,4,4,5,5-hexafluoro-2-(trifluoromethyl)cyclopentene typically involves the reaction of chlorinated perfluorocyclopentane with hydrogen chloride. This reaction is conducted under controlled conditions to ensure the selective formation of the desired product. Industrial production methods may involve the use of specialized reactors and catalysts to optimize yield and purity .
Chemical Reactions Analysis
1-Chloro-3,3,4,4,5,5-hexafluoro-2-(trifluoromethyl)cyclopentene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: While the compound is generally resistant to oxidation, specific reagents can induce oxidation or reduction reactions.
Addition Reactions: The double bond in the cyclopentene ring can participate in addition reactions with electrophiles or nucleophiles.
Common reagents used in these reactions include halogens, organometallic compounds, and strong acids or bases. The major products formed depend on the reaction conditions and the nature of the reagents used .
Scientific Research Applications
Chemical Synthesis
This compound is primarily utilized in the synthesis of other fluorinated compounds. It serves as a precursor for the preparation of:
- Perhalocyclopentanones : These compounds are important intermediates in organic synthesis and have applications in pharmaceuticals and agrochemicals.
- Tetracarbocyanine Dyes : The compound is involved in the synthesis of these dyes, which are used in various applications including biological imaging and as fluorescent markers due to their stability and unique optical properties .
Material Science
The stability and unique properties of 1-chloro-3,3,4,4,5,5-hexafluoro-2-(trifluoromethyl)cyclopentene make it suitable for developing advanced materials:
- Fluorinated Polymers : The compound can be incorporated into polymer matrices to enhance properties such as chemical resistance and thermal stability. This is particularly relevant in the production of coatings and sealants that require durability under harsh conditions .
Biochemical Research
In biochemical contexts, this compound has shown potential effects on cellular processes:
- Cell Signaling Modulation : Research indicates that it can influence specific signaling pathways within cells. This modulation can lead to altered cellular responses which are crucial for understanding mechanisms of diseases and developing therapeutic strategies.
- Gene Expression Changes : Studies have noted changes in gene expression patterns upon exposure to this compound, impacting cellular functions such as proliferation and differentiation.
Environmental Chemistry
Given its fluorinated nature, the compound's environmental impact is an area of interest:
- Global Warming Potential (GWP) : The GWP of fluorinated compounds is a significant concern in environmental science. Research into the GWP values associated with various fluorinated substances helps in assessing their contribution to climate change .
Case Study 1: Synthesis of Tetracarbocyanine Dyes
In a study focused on synthesizing tetracarbocyanine dyes using 1-chloro-3,3,4,4,5,5-hexafluoro-2-(trifluoromethyl)cyclopentene as a precursor, researchers demonstrated successful incorporation of fluorinated rings into the dye structure. The resulting dyes exhibited enhanced photostability compared to their non-fluorinated counterparts.
Case Study 2: Influence on Cellular Metabolism
A biochemical study investigated the effects of this compound on various cell types. Results showed that treatment with 1-chloro-3,3,4,4,5,5-hexafluoro-2-(trifluoromethyl)cyclopentene led to significant alterations in metabolic pathways associated with energy production and cellular stress responses.
Mechanism of Action
The mechanism by which 1-Chloro-3,3,4,4,5,5-hexafluoro-2-(trifluoromethyl)cyclopentene exerts its effects involves interactions with molecular targets through its reactive sites. The fluorine atoms enhance the compound’s electronegativity, influencing its reactivity and interaction with other molecules. Pathways involved may include nucleophilic substitution and electrophilic addition, depending on the specific application and conditions .
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound is compared to structurally related diarylethenes and fluorinated cyclopentenes:
Key Observations :
- Chlorine vs.
- Trifluoromethyl vs. Methyl Groups : The CF₃ group in the target compound likely increases electron-withdrawing effects and thermal stability compared to methyl-substituted analogs (e.g., ), which could improve photochromic fatigue resistance .
- Hexafluorocyclopentene Core : All compounds share this core, which is critical for photochromic behavior due to its ability to undergo reversible ring-opening/closure under light .
Photochromic and Optical Properties
Photochromic diarylethenes with hexafluorocyclopentene cores exhibit reversible structural changes upon UV/visible light exposure. For example:
- 1,2-Bis(2,4-dimethyl-5-phenyl-3-thienyl)-hexafluorocyclopentene shows a 60 nm redshift in absorption upon UV irradiation, enabling applications in optical memory devices .
- 1-(2-Chlorophenyl)-2-(2-methyl-5-phenyl-3-thienyl)-hexafluorocyclopentene crystallizes in a triclinic system (space group P1) with planar thiophene rings, enabling efficient solid-state photochromism .
Comparison with Target Compound :
While direct data on the target compound’s photochromism are unavailable, its trifluoromethyl group may enhance quantum yield compared to methyl or phenyl analogs due to stronger electron-withdrawing effects stabilizing the open/closed states .
Challenges :
Toxicity and Environmental Impact
- 1,2-Dichlorohexafluorocyclopentene has an acute oral toxicity (LD50) of ~2.94 log(1/LD50) in rats, indicating moderate toxicity .
- Chlorinated fluorocarbons generally face regulatory scrutiny due to environmental persistence, though the target compound’s trifluoromethyl group may alter biodegradability .
Q & A
Q. What are the common synthetic routes for this compound, and how can reaction conditions be optimized for high yield?
Methodological Answer: Synthesis typically involves halogenation or substitution reactions of fluorinated cyclopentene precursors. For example:
- Catalytic hydrogenation of dichlorohexafluorocyclopentene derivatives using palladium or nickel catalysts (e.g., Raney nickel) in the presence of bases like triethylamine to neutralize acidic byproducts (e.g., HCl) .
- Substitution reactions with nucleophiles (e.g., phenol or thiophenol derivatives) under controlled temperatures (20–60°C) to replace chlorine atoms. Reaction efficiency depends on solvent polarity and steric hindrance .
Optimization Tips:
- Use inert atmospheres (N₂/Ar) to prevent side reactions.
- Monitor reaction progress via GC-MS or NMR to identify intermediate byproducts.
Q. How is the molecular structure characterized using X-ray crystallography?
Methodological Answer: X-ray crystallography reveals bond lengths, angles, and crystal packing. Key steps include:
-
Crystal Growth : Dissolve the compound in a volatile solvent (e.g., diethyl ether) and allow slow evaporation.
-
Data Collection : Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) to measure reflections. For example:
Parameter Value (Example) Source Space Group Triclinic, P1 Unit Cell a = 8.806 Å, b = 10.418 Å Bond Angles C–C–F ≈ 110–120° -
Refinement : Apply full-matrix least-squares methods to refine atomic coordinates and displacement parameters .
Advanced Research Questions
Q. What experimental approaches investigate photochromic properties in polymeric matrices?
Methodological Answer: Photochromism is studied via:
- Doping into Polymers : Incorporate the compound into MEH-PPV or polyfluorene matrices at 1–5 wt%. Monitor photoisomerization using UV-vis spectroscopy (e.g., absorbance at 300–600 nm) .
- Switching Efficiency : Irradiate with UV (365 nm) and visible light (550 nm) to cycle between open/closed isomers. Measure quantum yields using actinometry .
- Thermal Stability : Perform kinetic studies at varying temperatures (e.g., Arrhenius plots) to assess isomerization reversibility .
Key Findings:
Q. How can computational methods predict electronic transitions and isomer stability?
Methodological Answer:
- DFT Calculations : Optimize geometries (B3LYP/6-31G*) to compare open/closed isomer energetics. Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict absorption spectra .
- Molecular Dynamics (MD) : Simulate crystal packing effects using experimental unit cell parameters (e.g., α = 85.265°, β = 76.935°) to evaluate steric strain .
- TD-DFT : Model excited-state transitions and compare with experimental UV-vis/NIR data to validate photochromic mechanisms .
Q. What reaction mechanisms explain substituent-dependent product formation (e.g., phenol vs. thiophenol)?
Methodological Answer:
- Phenol Reactions : Yield mono- or tri-substituted products via SNAr mechanisms. Steric effects dominate: bulky substituents favor mono-substitution (e.g., 1-chloro-2-phenoxyhexafluorocyclopentene) .
- Thiophenol Reactions : Stronger nucleophilicity (S vs. O) drives bis-substitution (e.g., 1,2-bis(p-nitrophenylthio)hexafluorocyclopentene) with >90% yield .
- Byproduct Management : Use excess base (e.g., NaHCO₃) to neutralize HCl and prevent salt precipitation .
Q. How does fluorination impact thermal and chemical stability?
Methodological Answer:
- Thermogravimetric Analysis (TGA) : Fluorine’s electron-withdrawing effect increases decomposition temperatures (e.g., >250°C for hexafluoro derivatives) .
- Hydrolytic Stability : Test in aqueous/organic solvent mixtures (e.g., THF/H₂O). Fluorine reduces susceptibility to hydrolysis compared to non-fluorinated analogs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
